molecular formula C16H18N2O B4739402 N~1~-(2-methylphenyl)-N~2~-phenylalaninamide

N~1~-(2-methylphenyl)-N~2~-phenylalaninamide

Cat. No. B4739402
M. Wt: 254.33 g/mol
InChI Key: JYYKBLFCEWUJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-methylphenyl)-N~2~-phenylalaninamide, also known as MPAA, is a chemical compound that belongs to the class of amides. MPAA has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide involves its binding to the DAT protein, which is located on the presynaptic membrane of dopaminergic neurons. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide binds to the DAT protein with high affinity and blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular levels of dopamine, which can activate dopamine receptors and produce various physiological and behavioral effects.
Biochemical and Physiological Effects:
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has been shown to produce various biochemical and physiological effects in animal models. These effects include increased locomotor activity, enhanced reward processing, and improved cognitive function. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has also been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin.

Advantages and Limitations for Lab Experiments

N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has several advantages as a research tool. It is highly selective for the DAT protein and does not bind to other neurotransmitter transporters. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has some limitations as a research tool. Its effects on the brain are complex and can vary depending on the dose, route of administration, and experimental conditions. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N~1~-(2-methylphenyl)-N~2~-phenylalaninamide. One area of research is to investigate the effects of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide on other neurotransmitter systems such as the serotonin and norepinephrine systems. Another area of research is to explore the potential therapeutic applications of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide in the treatment of various neuropsychiatric disorders such as depression, anxiety, and addiction. Finally, future research can focus on developing new analogs of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide that have improved pharmacological properties and selectivity for the DAT protein.
Conclusion:
In conclusion, N~1~-(2-methylphenyl)-N~2~-phenylalaninamide is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide acts as a selective inhibitor of the dopamine transporter and can produce various physiological and behavioral effects. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has several advantages as a research tool, but also has some limitations. Future research can focus on exploring the potential therapeutic applications of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide and developing new analogs with improved properties.

Scientific Research Applications

N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has been shown to act as a selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. By inhibiting DAT, N~1~-(2-methylphenyl)-N~2~-phenylalaninamide can increase the levels of dopamine in the brain, which can lead to various physiological and behavioral effects.

properties

IUPAC Name

2-anilino-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-8-6-7-11-15(12)18-16(19)13(2)17-14-9-4-3-5-10-14/h3-11,13,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYKBLFCEWUJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-N~2~-phenylalaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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